molecular formula C9H8INO4 B13002133 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B13002133
M. Wt: 321.07 g/mol
InChI Key: JWBSPDRKJYGSJN-NSCUHMNNSA-N
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Description

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula C9H8INO4 It is characterized by the presence of an iodine atom, a methoxy group, and a nitrovinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol typically involves the nitration of 2-iodo-6-methoxyphenol followed by a subsequent reaction with an appropriate vinylating agent. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 2-Ethoxy-6-iodo-4-(2-nitrovinyl)phenol

Comparison

Compared to similar compounds, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8INO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI Key

JWBSPDRKJYGSJN-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O

Origin of Product

United States

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